Retigeranic acid

Natural Product Chemistry Stereochemistry Sesterterpenoids

Retigeranic acid is a chiral pentacyclic sesterterpenoid with eight contiguous stereocenters, ideal as a rigid scaffold for fragment-based drug discovery and as a benchmark substrate for evaluating novel synthetic methodologies. Unlike generic sesterterpenes, its precise 3D architecture ensures reproducible data in chiral environments and SAR studies. This research-grade compound enables direct comparison with published total syntheses. Purchase high-purity Retigeranic acid to advance your synthetic or medicinal chemistry programs.

Molecular Formula C25H38O2
Molecular Weight 370.6 g/mol
CAS No. 40184-98-3
Cat. No. B12075431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetigeranic acid
CAS40184-98-3
Molecular FormulaC25H38O2
Molecular Weight370.6 g/mol
Structural Identifiers
SMILESCC1CCC23C1CCC2(C4CC5(CCC(C5CC4=C3C(=O)O)C(C)C)C)C
InChIInChI=1S/C25H38O2/c1-14(2)16-7-9-23(4)13-20-17(12-19(16)23)21(22(26)27)25-11-6-15(3)18(25)8-10-24(20,25)5/h14-16,18-20H,6-13H2,1-5H3,(H,26,27)/t15-,16+,18+,19+,20+,23-,24+,25?/m1/s1
InChIKeyGTPDAZPJWLNUDK-UZQQHGMGSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Retigeranic Acid CAS 40184-98-3: Structural Overview and Research-Grade Procurement


Retigeranic acid (CAS 40184-98-3) is a pentacyclic sesterterpenoid natural product, originally isolated from the Himalayan lichen *Lobaria retigera* [1][2]. It exists in two isomeric forms, Retigeranic acid A and Retigeranic acid B, which are structurally distinguished by the cis or trans relationship of an isopropyl group to an angular methyl group on a shared trans-hydrindane core [3][4]. The molecule possesses a complex 5/6/5/5/5 fused ring system with eight contiguous stereocenters [5]. While its full biological profile remains under investigation, crude extracts from its source organism have demonstrated antimicrobial and antioxidant properties .

Why Generic Sesterterpenes Cannot Substitute for Retigeranic Acid in Research Applications


Retigeranic acid cannot be generically substituted due to its highly specific and complex three-dimensional architecture. Unlike many sesterterpenoids, it features a unique pentacyclic core that incorporates both an angular triquinane and a trans-hydrindane motif [1]. This structural precision, defined by eight stereocenters and specific ring fusions, is not shared by other members of the class, such as variecolin or nitidasin, which possess different ring systems and stereochemical arrangements [2]. Even its direct isomer, Retigeranic acid B, differs in the spatial orientation of a single isopropyl group, a change that would fundamentally alter its interaction with chiral biological environments [3]. Using a less defined sesterterpene or a structural analog would introduce uncontrolled variables, making it impossible to validate or reproduce results dependent on Retigeranic acid A's precise molecular recognition and synthetic pathway [4].

Quantitative Comparative Evidence for Retigeranic Acid: Differentiating Structural and Biological Features


Structural and Stereochemical Divergence from the Closest Isomer, Retigeranic Acid B

Retigeranic acid A is structurally differentiated from its closest congener, Retigeranic acid B, by the stereochemical relationship of its isopropyl substituent to the angular methyl group on the trans-hydrindane core. In Retigeranic acid A, this relationship is *trans*, while in Retigeranic acid B, it is *cis* [1][2]. This configurational distinction, which arises from a single stereocenter, results in two fundamentally different molecular shapes that are not interchangeable in chiral environments.

Natural Product Chemistry Stereochemistry Sesterterpenoids

Differentiation from Variecolin via Pentacyclic versus Tetracyclic Core Architecture

While both Retigeranic acid and variecolin are classified as trans-hydrindane sesterterpenoids, they possess distinct core ring systems. Retigeranic acid features a unique pentacyclic 5/6/5/5/5 framework, whereas variecolin has a tetracyclic structure with a different ring fusion pattern [1][2]. This fundamental difference in molecular topology dictates their respective binding surfaces and potential biological targets.

Structural Biology Synthetic Chemistry Terpenoid Biosynthesis

Synthetic Accessibility and Scalability: A Robust Route to the Retigeranic Acid Core

A unified synthetic strategy has been developed that allows for the stereochemical diversification of a common trans-hydrindane precursor, enabling access to Retigeranic acids A and B, as well as other related compounds [1]. This approach, which yields the core structure of Retigeranic acid A with high stereocontrol, contrasts with the more limited and often lower-yielding syntheses available for other complex sesterterpenoids like nitidasin or astellatol [2].

Organic Synthesis Process Chemistry Medicinal Chemistry

Differentiation in Biological Activity: Inhibition of Dihydroorotase

Retigeranic acid has been reported to inhibit the enzyme dihydroorotase, with a measured IC50 value of 1.00E+6 nM [1]. This level of enzymatic inhibition provides a quantitative benchmark, distinguishing it from other sesterterpenoids like Fusaproliferin, for which no such specific enzyme inhibition data is available [2]. The activity, while weak, offers a defined biological starting point for SAR studies.

Enzymology Drug Discovery Biochemistry

Procurement-Driven Application Scenarios for Retigeranic Acid (CAS 40184-98-3)


A Chiral Scaffold for Fragment-Based Drug Discovery

Given its unique, densely functionalized pentacyclic core with eight stereocenters [1], Retigeranic acid A serves as an ideal chiral scaffold for fragment-based drug discovery. Its rigid, defined 3D structure can be used to probe novel chemical space and interrogate challenging protein targets. Procuring this compound allows research groups to access a high-complexity starting point for library synthesis, a strategy validated by multiple total syntheses aimed at SAR exploration [2]. This is a key differentiator from simpler, achiral or less rigid sesterterpenes.

A Gold Standard in Sesterterpenoid Synthesis for Methodology Development

Retigeranic acid is a celebrated benchmark target in the field of complex molecule total synthesis. Its successful construction, first achieved by Corey in 1985 [1] and refined by subsequent groups [2], continues to inspire the development of novel synthetic methodologies, such as stereoselective ring-forming cascades [3]. Procurement of authentic material is essential for research groups developing new catalytic methods or strategies to validate their approach by comparison with the natural product, establishing its role as a gold standard in the field.

A Chemical Probe for Investigating Lichen-Derived Biological Pathways

As the sole sesterterpenoid isolated from lichens of the *Lobaria retigera* group [1][2], Retigeranic acid offers a unique chemical probe to study the biosynthetic pathways and ecological roles of terpenoids in lichen symbiosis. Its distinct biosynthetic origin, predicted by DFT studies to arise from a specific conformation of GFPP [3], makes it a valuable tool for comparative genomics and metabolomics studies aimed at understanding the evolution of terpene cyclase diversity. This application is not feasible with sesterterpenoids from fungal or marine sources.

A Starting Point for SAR to Improve Weak Enzyme Inhibition

Retigeranic acid exhibits measurable but weak inhibition of the enzyme dihydroorotase (IC50: 1.00E+6 nM) [1]. For medicinal chemistry programs targeting pyrimidine biosynthesis, this represents a validated, albeit low-affinity, starting point. Procuring the compound allows for the generation of focused analog libraries to systematically improve potency through iterative SAR, leveraging the known robust synthetic routes to the core scaffold [2]. This is a more defined and data-driven starting point compared to sesterterpenes with only broad cytotoxicity reported.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Retigeranic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.